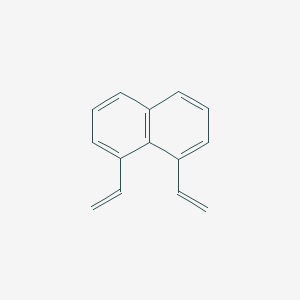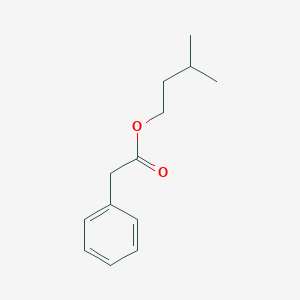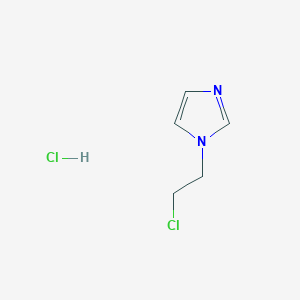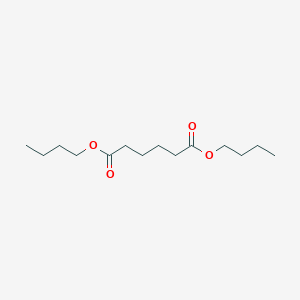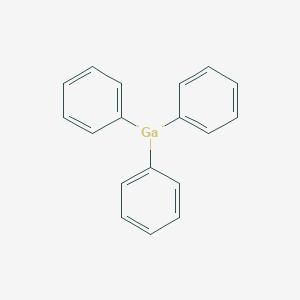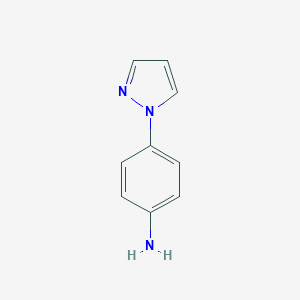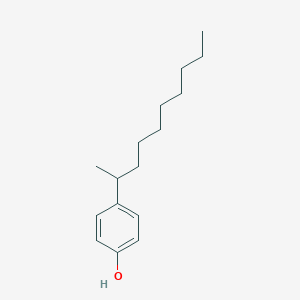
4-decan-2-ylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-decan-2-ylphenol: is an organic compound belonging to the class of alkylphenols. It is characterized by a phenol group substituted with a 1-methylnonyl chain at the para position. This compound is known for its use in various industrial applications, particularly as a surfactant and in the production of detergents and emulsifiers .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-decan-2-ylphenol typically involves the alkylation of phenol with 1-methylnonene. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions to ensure the selective formation of the para-substituted product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the continuous feeding of phenol and 1-methylnonene into the reactor, along with the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products .
化学反応の分析
Types of Reactions: 4-decan-2-ylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Electrophilic Substitution: The aromatic ring is highly reactive towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Electrophilic Substitution: Nitro, sulfo, and halo derivatives of this compound.
科学的研究の応用
4-decan-2-ylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic applications and toxicological effects.
Industry: Utilized in the production of surfactants, detergents, emulsifiers, and other industrial chemicals.
作用機序
The mechanism of action of 4-decan-2-ylphenol primarily involves its interaction with biological membranes and proteins. It acts as an endocrine disruptor by mimicking the action of natural hormones, particularly estrogen. This interaction occurs through binding to estrogen receptors, leading to altered gene expression and disruption of normal hormonal functions .
類似化合物との比較
Nonylphenol: Similar in structure but with a nonyl chain instead of a 1-methylnonyl chain.
Octylphenol: Contains an octyl chain instead of a 1-methylnonyl chain.
4-tert-Octylphenol: Similar structure with a tert-octyl group.
Uniqueness: 4-decan-2-ylphenol is unique due to its specific alkyl chain, which imparts distinct physicochemical properties and biological activities compared to other alkylphenols. Its specific structure influences its solubility, reactivity, and interaction with biological systems .
特性
CAS番号 |
17408-59-2 |
|---|---|
分子式 |
C16H26O |
分子量 |
234.38 g/mol |
IUPAC名 |
4-decan-2-ylphenol |
InChI |
InChI=1S/C16H26O/c1-3-4-5-6-7-8-9-14(2)15-10-12-16(17)13-11-15/h10-14,17H,3-9H2,1-2H3 |
InChIキー |
CIIDOZQHEPMZIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C)C1=CC=C(C=C1)O |
正規SMILES |
CCCCCCCCC(C)C1=CC=C(C=C1)O |
Key on ui other cas no. |
17408-59-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


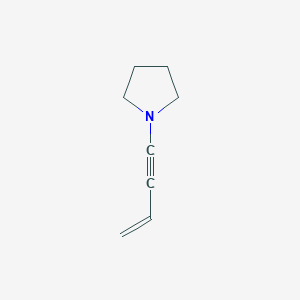
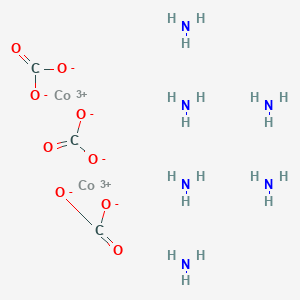
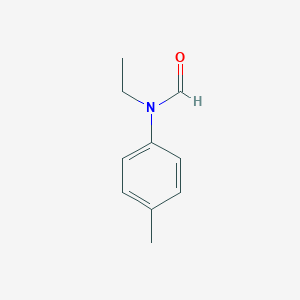
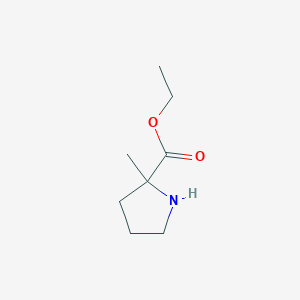
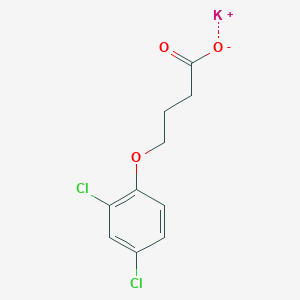
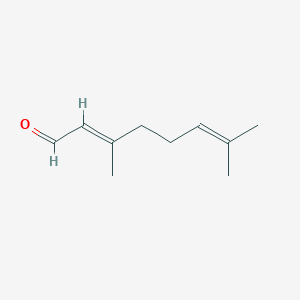
![(NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B94497.png)
